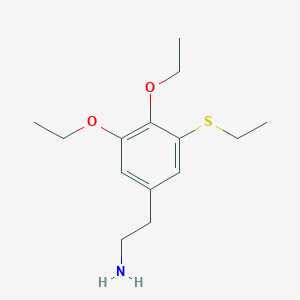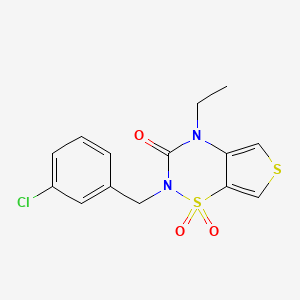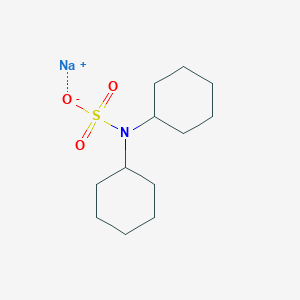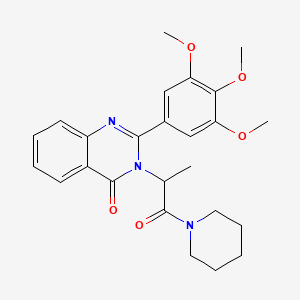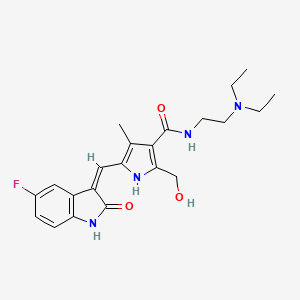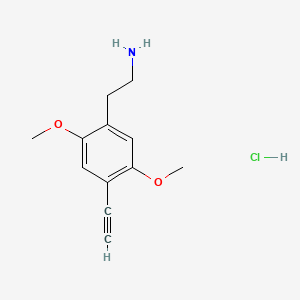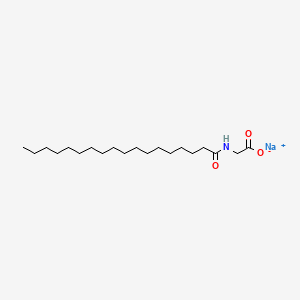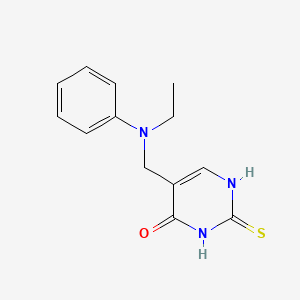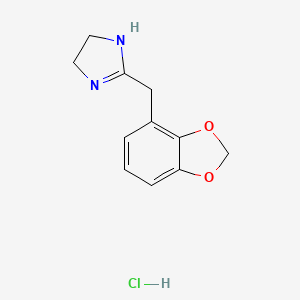
1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-4-yl)methyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-4-yl)methyl)-, monohydrochloride is a chemical compound known for its unique structure and properties. This compound features an imidazole ring fused with a benzodioxole moiety, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-4-yl)methyl)-, monohydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a Friedel-Crafts acylation reaction, where the imidazole ring reacts with a benzodioxole derivative in the presence of a Lewis acid catalyst.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-4-yl)methyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and aryl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds.
科学的研究の応用
1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-4-yl)methyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-4-yl)methyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The benzodioxole moiety may contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-5-yl)methyl)-, monohydrochloride: Similar structure but with a different substitution pattern on the benzodioxole ring.
1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-6-yl)methyl)-, monohydrochloride: Another isomer with a different substitution pattern.
Uniqueness
1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-4-yl)methyl)-, monohydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
特性
CAS番号 |
103130-84-3 |
|---|---|
分子式 |
C11H13ClN2O2 |
分子量 |
240.68 g/mol |
IUPAC名 |
2-(1,3-benzodioxol-4-ylmethyl)-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-2-8(6-10-12-4-5-13-10)11-9(3-1)14-7-15-11;/h1-3H,4-7H2,(H,12,13);1H |
InChIキー |
NBFVUUQGFAUHRI-UHFFFAOYSA-N |
正規SMILES |
C1CN=C(N1)CC2=C3C(=CC=C2)OCO3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


